N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a methoxyphenyl group and a sulfamoyl group attached to an acetamide backbone. This compound is known for its potential in medicinal chemistry and material science due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with acetic anhydride to form N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, followed by further reactions to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
N-(4-methoxyphenyl)acetamide: Similar structure but with different substitution patterns, leading to different chemical properties.
N-(2-methoxy-5-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group, resulting in different reactivity and applications.
Uniqueness
N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both methoxy and sulfamoyl groups, which provide a combination of solubility, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11(19)17-14-10-12(8-9-16(14)23-3)24(20,21)18-13-6-4-5-7-15(13)22-2/h4-10,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRDAJFTGNXMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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